molecular formula C38H26O6 B10982824 7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B10982824
M. Wt: 578.6 g/mol
InChI Key: ODQKBOYMWZIGDS-UHFFFAOYSA-N
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Description

The compound 7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one is a complex organic molecule belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound features two chromen-2-one moieties linked through a benzyl ether bridge, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps:

    Preparation of 2-Oxo-4-phenyl-2H-chromen-7-ol: This intermediate can be synthesized through the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Formation of Benzyl Ether: The hydroxyl group of 2-Oxo-4-phenyl-2H-chromen-7-ol is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.

    Linking the Chromen-2-one Moieties: The final step involves the reaction of the benzyl ether intermediate with another molecule of 2-Oxo-4-phenyl-2H-chromen-7-ol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: The benzyl ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its chromophore properties.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Potential use in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: It may interact with enzymes such as carbonic anhydrase or monoamine oxidase, inhibiting their activity.

    Pathways Involved: The compound could modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar chromophore properties.

    Warfarin: A well-known anticoagulant with a coumarin backbone.

    Umbelliferone: Another coumarin derivative with antioxidant properties.

Uniqueness

7-[(4-{[(2-Oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzyl)oxy]-4-phenyl-2H-chromen-2-one: is unique due to its dual chromen-2-one structure linked by a benzyl ether bridge, which may confer unique biological activities and chemical properties not seen in simpler coumarin derivatives.

Properties

Molecular Formula

C38H26O6

Molecular Weight

578.6 g/mol

IUPAC Name

7-[[4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]phenyl]methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C38H26O6/c39-37-21-33(27-7-3-1-4-8-27)31-17-15-29(19-35(31)43-37)41-23-25-11-13-26(14-12-25)24-42-30-16-18-32-34(28-9-5-2-6-10-28)22-38(40)44-36(32)20-30/h1-22H,23-24H2

InChI Key

ODQKBOYMWZIGDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)COC5=CC6=C(C=C5)C(=CC(=O)O6)C7=CC=CC=C7

Origin of Product

United States

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